Cas no 5590-43-2 (5-bromo-2,3-dihydro-1-benzofuran-3-ol)

5-bromo-2,3-dihydro-1-benzofuran-3-ol structure
5590-43-2 structure
Product Name:5-bromo-2,3-dihydro-1-benzofuran-3-ol
CAS No:5590-43-2
MF:C8H7BrO2
MW:215.043981790543
CID:1095601
PubChem ID:65721826
Update Time:2025-09-27

5-bromo-2,3-dihydro-1-benzofuran-3-ol Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2,3-dihydrobenzofuran-3-ol
    • 5-Bromo-2,3-dihydro-1-benzofuran-3-ol
    • AT23850
    • CS-0224508
    • AKOS015061797
    • EN300-119789
    • 5590-43-2
    • 5-bromo-2,3-dihydro-1-benzofuran-3-ol
    • Inchi: 1S/C8H7BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2
    • InChI Key: QKYZCEGIXWRWLB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(CO2)O

Computed Properties

  • Exact Mass: 213.96294g/mol
  • Monoisotopic Mass: 213.96294g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.5Ų

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Additional information on 5-bromo-2,3-dihydro-1-benzofuran-3-ol

Properties and Applications of 5-Bromo-2,3-dihydrobenzofuran-3-ol (CAS No. 5590-43-2)

5-Bromo-2,3-dihydrobenzofuran-3-ol, with the chemical formula C₈H₇BrO₂ and CAS number 5590-43-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic alcohol features a brominated benzofuran core, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and hydroxyl functional groups enhances its reactivity, enabling diverse chemical transformations that are pivotal in drug discovery and material science.

The structure of 5-Bromo-2,3-dihydrobenzofuran-3-ol consists of a benzofuran ring system with a bromine substituent at the 5-position and a hydroxyl group at the 3-position. This arrangement imparts unique electronic and steric properties to the molecule, which are exploited in its applications. The benzofuran scaffold is a common motif in natural products and pharmaceuticals, known for its biological activity across multiple therapeutic areas. The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, facilitating the construction of more complex molecular architectures.

In recent years, 5-Bromo-2,3-dihydrobenzofuran-3-ol has garnered attention in medicinal chemistry due to its potential as a precursor for developing novel therapeutic agents. Researchers have leveraged its structural features to design molecules with antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity and interact with biological targets. The hydroxyl group at the 3-position allows for facile derivatization into esters, ethers, or amides, expanding its utility in generating libraries of compounds for high-throughput screening.

One notable application of 5-Bromo-2,3-dihydrobenzofuran-3-ol is in the synthesis of kinase inhibitors. Kinases are enzymes involved in cell signaling pathways and are often implicated in diseases such as cancer. By incorporating the benzofuran core into kinase inhibitors, researchers aim to improve binding affinity and selectivity. The bromine atom provides a site for further chemical manipulation to optimize pharmacokinetic properties. Several studies have demonstrated the efficacy of benzofuran derivatives in preclinical models, highlighting the compound's promise as a pharmacophore.

Another area where 5-Bromo-2,3-dihydrobenzofuran-3-ol finds utility is in materials science. The benzofuran ring system contributes to the development of organic semiconductors and liquid crystals due to its rigid planar structure and ability to form π-stacking interactions. Researchers have explored its incorporation into organic light-emitting diodes (OLEDs) and photovoltaic devices, where it acts as a building block for conjugated polymers. The bromine substituent facilitates polymerization or cross-linking reactions, enabling the creation of tailored materials with specific optoelectronic properties.

The synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-ol typically involves multi-step organic transformations starting from readily available precursors such as 2-hydroxybenzaldehyde or 2-bromobenzaldehyde. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the hydroxyl and bromine atoms at desired positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

In conclusion,5-Bromo-2,3-dihydrobenzofuran-3-ol (CAS No. 5590-43-2) is a versatile compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for constructing bioactive molecules and advanced materials. As research continues to uncover new synthetic strategies and biological functions,5-Bromo-2,3-dihydrobenzofuran-3-ol is poised to remain a cornerstone in scientific innovation.

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